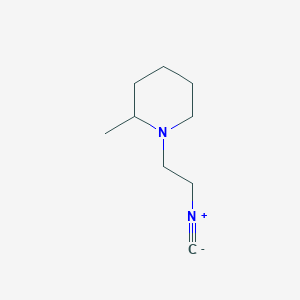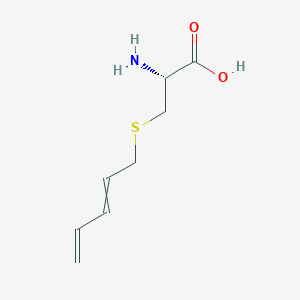
4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound consists of two pyridinium rings connected by an ethene bridge, with each pyridinium ring further substituted with an ethyl group. The diperchlorate part indicates the presence of two perchlorate anions associated with the cationic part of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate typically involves the reaction of 4,4’-ethene-1,2-diyldipyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles replace the ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium derivatives with various functional groups replacing the ethyl groups.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and complexes with transition metals.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with cellular components.
Industry: Utilized in the development of organic electronic devices and materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The ethene bridge and pyridinium rings play a crucial role in these interactions, providing the necessary structural framework for binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Ethene-1,2-diyldipyridine: A precursor to the compound, lacking the ethyl groups and perchlorate anions.
1,2-Bis(4-pyridyl)ethylene: Similar structure but without the ethyl groups and perchlorate anions.
4,4’-Vinylenedipyridine: Another related compound with a similar ethene bridge but different substituents.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is unique due to the presence of ethyl groups on the pyridinium rings and the association with perchlorate anions These features enhance its solubility, stability, and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
557773-50-9 |
|---|---|
Molekularformel |
C16H20Cl2N2O8 |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
1-ethyl-4-[2-(1-ethylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C16H20N2.2ClHO4/c1-3-17-11-7-15(8-12-17)5-6-16-9-13-18(4-2)14-10-16;2*2-1(3,4)5/h5-14H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
CWEKAJJTLLPQNK-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)

![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)

![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)

![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
